REACTION_CXSMILES
|
I[C:2]1[S:6][CH:5]=[C:4]([CH2:7][OH:8])[CH:3]=1.[CH3:9][N:10](C=O)C>CCOC(C)=O.[C-]#N.[C-]#N.[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[OH:8][CH2:7][C:4]1[CH:3]=[C:2]([C:9]#[N:10])[S:6][CH:5]=1 |f:3.4.5,^1:28,30,49,68|
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Name
|
|
Quantity
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42 g
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Type
|
reactant
|
Smiles
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IC1=CC(=CS1)CO
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
Zn(CN)2
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Quantity
|
12.4 g
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Type
|
catalyst
|
Smiles
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[C-]#N.[C-]#N.[Zn+2]
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Name
|
|
Quantity
|
8.13 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
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3 L
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Type
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solvent
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Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The resulting solution is washed with 1 N NH4OH, H2O and sat. NaCl
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer is dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
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Details
|
The crude product is purified by column chromatography
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Type
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WASH
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Details
|
eluting with gradient of 20% EtOAc/hexanes to 30% EtOAc/hexanes
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
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OCC=1C=C(SC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 72 mmol | |
AMOUNT: MASS | 10 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |